Cas no 1630906-41-0 (trans-tert-butyl 3-(4-fluorobenzoyl)cyclobytylcarbamate)
trans-tert-butyl 3-(4-fluorobenzoyl)cyclobytylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate
- cis-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate
- cis-tert-butyl 3-(4-fluorobenzoyl)cyclobytylcarbamate
- trans-tert-butyl 3-(4-fluorobenzoyl)cyclobytylcarbamate
- cis-1-(Boc-amino)-3-(4-Fluorobenzoyl)cyclobutane
- trans-1-(Boc-amino)-3-(4-Fluorobenzoyl)cyclobutane
- tert-butyl N-[3-(4-fluorobenzoyl)cyclobutyl]carbamate
- SB21790
- SB21791
- C
- TERT-BUTYL N-[(1R,3R)-3-(4-FLUOROBENZOYL)CYCLOBUTYL]CARBAMATE
- 1630906-41-0
- CS-0047737
- SY344177
- Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester
- trans-tert-Butyl3-(4-fluorobenzoyl)cyclobutylcarbamate
- [trans-3-(Boc-amino)cyclobutyl](4-fluorophenyl)methanone
- MFCD28166327
- AKOS025289909
- AS-52221
- AS-52229
- CS-0049651
- MFCD28166313
- P14610
- SY322886
- TERT-BUTYL N-[(1S,3S)-3-(4-FLUOROBENZOYL)CYCLOBUTYL]CARBAMATE
- P14600
- DTXSID801135096
- AKOS025289910
- 1630907-38-8
- [cis-3-(Boc-amino)cyclobutyl](4-fluorophenyl)methanone
-
- MDL: MFCD28166327
- Inchi: 1S/C16H20FNO3/c1-16(2,3)21-15(20)18-13-8-11(9-13)14(19)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,18,20)
- InChI Key: APFGZZXOBITWER-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1CC(C1)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 293.14272166 g/mol
- Monoisotopic Mass: 293.14272166 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55.4
- Molecular Weight: 293.33
trans-tert-butyl 3-(4-fluorobenzoyl)cyclobytylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM294232-1g |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate |
1630906-41-0 | 95% | 1g |
$1139 | 2021-06-15 | |
| Alichem | A019099329-250mg |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate |
1630906-41-0 | 95% | 250mg |
482.13 USD | 2021-06-17 | |
| Alichem | A019099329-1g |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate |
1630906-41-0 | 95% | 1g |
1,291.08 USD | 2021-06-17 | |
| ChemScence | CS-0047737-100mg |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate |
1630906-41-0 | 100mg |
$126.0 | 2022-04-27 | ||
| ChemScence | CS-0047737-250mg |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate |
1630906-41-0 | 250mg |
$210.0 | 2022-04-27 | ||
| ChemScence | CS-0047737-1g |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate |
1630906-41-0 | 1g |
$645.0 | 2022-04-27 | ||
| abcr | AB459293-250 mg |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate; . |
1630906-41-0 | 250MG |
€274.20 | 2023-07-18 | ||
| abcr | AB459293-500 mg |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate; . |
1630906-41-0 | 500MG |
€503.70 | 2023-07-18 | ||
| abcr | AB459293-1 g |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate; . |
1630906-41-0 | 1g |
€751.90 | 2023-07-18 | ||
| Chemenu | CM294232-1g |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate |
1630906-41-0 | 95% | 1g |
$500 | 2023-03-07 |
trans-tert-butyl 3-(4-fluorobenzoyl)cyclobytylcarbamate Suppliers
trans-tert-butyl 3-(4-fluorobenzoyl)cyclobytylcarbamate Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on trans-tert-butyl 3-(4-fluorobenzoyl)cyclobytylcarbamate
Professional Introduction to trans-tert-butyl 3-(4-fluorobenzoyl)cyclobutylicarbamate (CAS No. 1630906-41-0)
trans-tert-butyl 3-(4-fluorobenzoyl)cyclobutylicarbamate, with the chemical identifier CAS No. 1630906-41-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable candidate for various research applications.
The molecular structure of trans-tert-butyl 3-(4-fluorobenzoyl)cyclobutylicarbamate consists of a cyclobutyl core substituted with a tert-butyl group and a 4-fluorobenzoyl moiety at the third position. The presence of these functional groups imparts unique reactivity and binding characteristics, which have been exploited in several cutting-edge research endeavors.
In recent years, there has been a surge in interest regarding the applications of fluorinated aromatic compounds in drug design. The fluorine atom in the 4-fluorobenzoyl group enhances the metabolic stability and lipophilicity of the molecule, making it an attractive scaffold for developing novel therapeutic agents. This property has been particularly relevant in the design of kinase inhibitors and other bioactive molecules where precise modulation of pharmacokinetic parameters is crucial.
One of the most compelling aspects of trans-tert-butyl 3-(4-fluorobenzoyl)cyclobutylicarbamate is its potential as a building block in medicinal chemistry. The cyclobutyl ring provides a rigid framework that can be leveraged to optimize binding interactions with biological targets. Furthermore, the tert-butyl group serves as a steric anchor, helping to fine-tune the conformational landscape of drug candidates.
Recent studies have highlighted the utility of this compound in the development of small-molecule inhibitors targeting protein-protein interactions. The combination of the cyclobutyl core and the fluorobenzoyl substituent creates a versatile platform for designing molecules that can disrupt critical disease-related pathways. For instance, researchers have explored its potential in inhibiting enzymes involved in cancer progression, demonstrating its promise as a lead compound for further optimization.
The synthesis of trans-tert-butyl 3-(4-fluorobenzoyl)cyclobutylicarbamate presents an interesting challenge due to the complexity of its structure. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and cross-coupling techniques, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the compound's synthetic accessibility for further derivatization.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and polymer chemistry. The rigid cyclobutyl ring can impart unique mechanical properties to polymers when incorporated into their backbone, leading to materials with enhanced stability and functionality. Such applications are particularly relevant in the development of advanced coatings and specialty plastics.
The role of computational chemistry in understanding the behavior of trans-tert-butyl 3-(4-fluorobenzoyl)cyclobutylicarbamate cannot be overstated. Molecular modeling studies have provided valuable insights into its interactions with biological targets, helping to rationalize its potency and selectivity. These computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to predict and optimize molecular properties before experimental validation.
The future prospects for trans-tert-butyl 3-(4-fluorobenzoyl)cyclobutylicarbamate are vast and multifaceted. Ongoing research is focused on expanding its chemical space through structural modifications and exploring new therapeutic modalities. As our understanding of biological systems continues to evolve, this compound is likely to play an even more significant role in addressing complex diseases.
In conclusion, trans-tert-butyl 3-(4-fluorobenzoyl)cyclobutylicarbamate (CAS No. 1630906-41-0) represents a fascinating molecule with broad applicability across multiple scientific disciplines. Its unique structural features and functional properties make it a valuable asset in pharmaceutical research, materials science, and beyond. As advancements continue to be made in synthetic chemistry and computational biology, the potential uses for this compound are expected to grow even further.
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